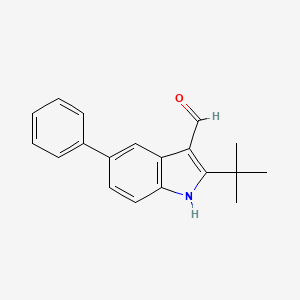

2-tert-butyl-5-phenyl-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

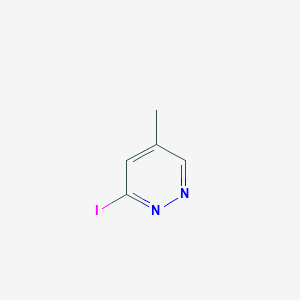

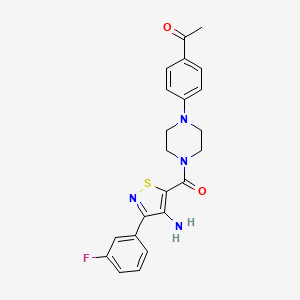

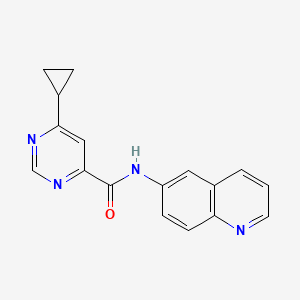

2-tert-butyl-5-phenyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C19H19NO . It is a derivative of indole-3-carbaldehyde, which is known to have antifungal properties .

Synthesis Analysis

The synthesis of indole derivatives, such as this compound, has been a topic of interest in recent years due to their significant role in natural products and drugs . Indoles are important types of molecules that play a main role in cell biology . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis

The molecular structure of this compound is based on the indole core, which is a significant heterocyclic system . The indole core is often found in proteins in the form of amino acids, such as tryptophan .Chemical Reactions Analysis

Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It’s reasonable to assume that this compound would have similar reactivity.Scientific Research Applications

Indole Synthesis and Applications

Indole Synthesis : Indole compounds, including derivatives similar to "2-tert-butyl-5-phenyl-1H-indole-3-carbaldehyde," have been extensively studied for their synthesis methods and applications. The indole synthesis review classifies various strategies for preparing indoles, highlighting the diversity in methodologies and the significance of indole compounds in organic chemistry and pharmaceutical development. The review underscores indoles' pivotal role across several domains, including drug discovery and material science (Taber & Tirunahari, 2011).

Branched Chain Aldehydes in Food Flavors

Branched Aldehydes in Foods : The production and breakdown pathways of branched aldehydes, such as 2-tert-butyl derivatives, are critical in forming flavors in various food products. Understanding these pathways can help control the formation of desired flavor profiles in both fermented and non-fermented food items. This knowledge is essential for food science, focusing on improving food flavor and quality through chemical manipulation (Smit, Engels, & Smit, 2009).

Environmental and Synthetic Applications

Environmental and Synthetic Roles : Other studies focus on the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), including tert-butyl derivatives. These compounds are used to retard oxidative reactions and enhance product shelf life in various industries. The research emphasizes the need for understanding SPAs' environmental behavior to develop compounds with lower toxicity and environmental impact. Additionally, the catalytic uses of clays and the synthesis of fuel additives like MTBE (methyl tert-butyl ether) showcase the chemical versatility of tert-butyl-based compounds in synthesis and environmental applications (Liu & Mabury, 2020).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for developing new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . These interactions often involve electrophilic substitution, which occurs readily on indole due to excessive π-electrons delocalization .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could have a broad range of effects at the molecular and cellular levels.

Future Directions

properties

IUPAC Name |

2-tert-butyl-5-phenyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-19(2,3)18-16(12-21)15-11-14(9-10-17(15)20-18)13-7-5-4-6-8-13/h4-12,20H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQNXNZHKNFIFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)C3=CC=CC=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2396234.png)

![N-(2-furylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2396236.png)

![N-cyclohexyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2396239.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2396243.png)

![N-(benzo[d]thiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2396246.png)

![5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2396253.png)